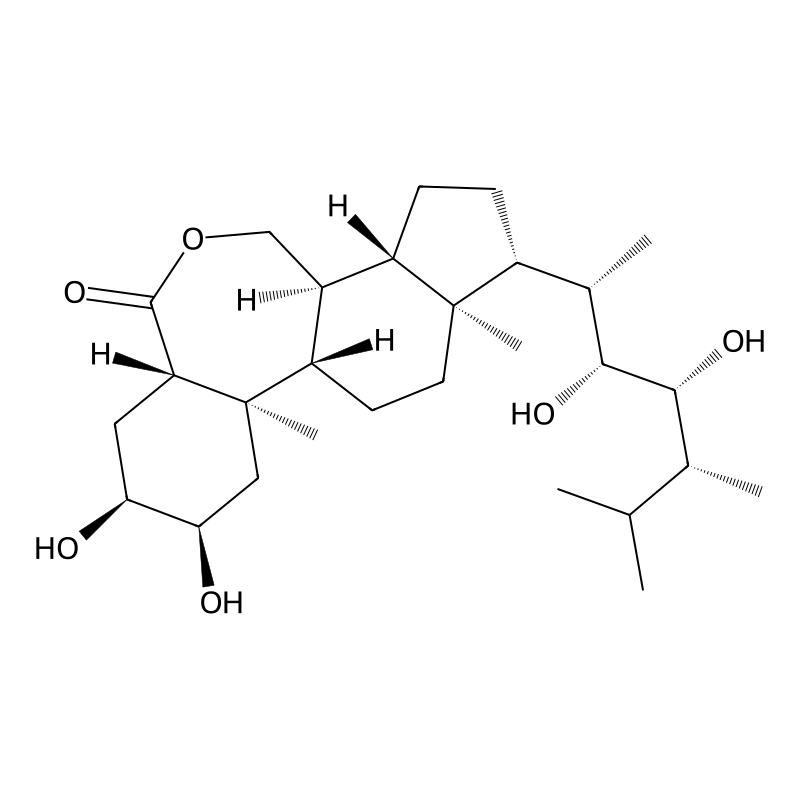Epibrassinolide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Plant Growth Promotion
Epibrassinolide is known for its ability to promote plant growth. Studies have shown that it can:
- Stimulate cell elongation and division
- Enhance root and shoot development
- Increase overall plant biomass and yield
These growth-promoting effects make epibrassinolide a potential tool for improving agricultural productivity.
Stress Tolerance
Research suggests that epibrassinolide can help plants cope with various environmental stresses, including:
- Drought stress: Epibrassinolide application can improve plant tolerance to drought by enhancing antioxidant defense mechanisms and regulating water balance
- Heat stress: Studies have shown that epibrassinolide treatment can increase plant thermotolerance, improving their ability to withstand high temperatures
- Salinity stress: Epibrassinolide application can alleviate the negative effects of salt stress on plants by modulating their ion homeostasis and promoting antioxidant activity
These findings suggest that epibrassinolide could be used to develop strategies for mitigating the impact of environmental stresses on crop production.
Other Research Areas
Epibrassinolide is also being explored for its potential applications in other areas of plant science, such as:
- Disease resistance: Studies suggest that epibrassinolide might enhance plant defense mechanisms against pathogens
- Seed germination: Epibrassinolide treatment has been shown to promote seed germination and seedling establishment
- Fruit ripening: Research indicates that epibrassinolide may influence fruit development and ripening processes
24-Epibrassinolide is a prominent member of the brassinosteroid family, which are naturally occurring plant hormones known for their role in promoting growth and development in plants. Discovered in 1979 from rape pollen, 24-epibrassinolide is crucial for various physiological processes, including cell elongation, division, and stress responses. It enhances plant functions under adverse conditions such as salinity, drought, and heavy metal stress, making it an essential compound for agricultural applications .
Epibrassinolide exerts its effects through complex signaling pathways within plants. It binds to specific brassinosteroid receptors on the cell membrane, triggering a cascade of events that influence gene expression and various cellular processes []. These processes can include cell wall loosening, enhanced photosynthesis, and activation of stress-response mechanisms [, ].
The synthesis of derivatives of 24-epibrassinolide often involves oxidation-reduction reactions or nucleophilic substitutions, particularly at the C-3 hydroxyl group, which can modify its biological activity .
The biological activity of 24-epibrassinolide is extensive. It has been shown to:
- Enhance antioxidant defenses: By increasing the activity of enzymes such as superoxide dismutase and catalase, it helps mitigate oxidative stress in plants exposed to harsh environmental conditions .
- Promote growth: It stimulates cell division and elongation, leading to improved biomass accumulation and crop yields .
- Improve stress tolerance: Application of 24-epibrassinolide has been linked to enhanced tolerance against heavy metals, salinity, and temperature extremes through mechanisms that involve the regulation of gene expression related to stress response pathways .
The synthesis of 24-epibrassinolide can be achieved through various methods:
- Natural extraction: Originally isolated from plant sources like rape pollen.
- Chemical synthesis: Involves multi-step synthetic routes that may include:
- Oxidation-reduction reactions to modify functional groups.
- Nucleophilic substitutions to create derivatives with altered biological properties.
- Biotechnological approaches: Utilizing microbial fermentation processes to produce brassinosteroids in a more sustainable manner.
Recent studies have focused on synthesizing fatty acyl derivatives of 24-epibrassinolide to explore their potential biochemical applications .
24-Epibrassinolide has several applications in agriculture and horticulture:
- Crop enhancement: Used as a growth promoter to increase crop yields and improve quality.
- Stress mitigation: Helps plants withstand abiotic stresses such as drought, salinity, and heavy metal toxicity.
- Plant tissue culture: Employed in vitro to stimulate growth and differentiation in plant tissues.
- Wood quality improvement: Influences xylem development and lignin content, enhancing wood properties for industrial use .
Several compounds are similar to 24-epibrassinolide within the brassinosteroid family. These include:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Brassinolide | Natural brassinosteroid; promotes cell elongation | First identified brassinosteroid; broader use |
| 28-Homobrassinolide | Active brassinosteroid; enhances photosynthesis | Modulates chlorophyll content more effectively |
| 24-Epihomobrassinolide | Analog with similar effects; less studied | Potentially different receptor interactions |
Uniqueness of 24-Epibrassinolide: Among these compounds, 24-epibrassinolide stands out due to its potent effects on a wide range of stress responses and its ability to enhance both growth and yield significantly across various plant species.








